molecular formula C18H26N2O5S B8455778 1h-Isoindole-4-carboxylic acid,2,3-dihydro-6-[(methylsulfonyl)amino]-1-oxo-2-(1-propylbutyl)-,methyl ester

1h-Isoindole-4-carboxylic acid,2,3-dihydro-6-[(methylsulfonyl)amino]-1-oxo-2-(1-propylbutyl)-,methyl ester

Cat. No. B8455778
M. Wt: 382.5 g/mol
InChI Key: RDQPNCLGBFLBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372864B2

Procedure details

In a three-necked flask, 500 mg of methyl 6-amino-1-oxo-2-(1-propylbutyl)isoindoline-4-carboxylate are dissolved in 5 cm3 of dichloromethane. 150 μl of pyridine are added and the reaction mixture is cooled to a temperature in the vicinity of 0° C. 188 mg of methanesulfonyl chloride are added over 15 min, then the mixture is left to return to a temperature in the vicinity of 25° C. and stirred for 12 h. 5 cm3 of distilled water and 20 cm3 of a saturated solution of sodium chloride are added successively and left stirring for 1 h at a temperature in the vicinity of 25° C. 10 cm3 of dichloromethane are added. The organic phase is separated, dried then concentrated using a rotary evaporator under reduced pressure (5 kPa). The residual yellow solid is triturated with 15 cm3 of hot diisopropyl ether. The mixture is left to return to a temperature in the vicinity of 25° C. The residual solid is filtered, then rinsed with 2×5 cm3 of diisopropyl ether. 574 mg of methyl 6-[(methylsulfonyl)amino]-1-oxo-2-(1-propylbutyl)isoindoline-4-carboxylate are obtained in the form of a beige solid.
Quantity
150 μL
Type
reactant
Reaction Step One
Quantity
188 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
saturated solution
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH3:7][S:8](Cl)(=[O:10])=[O:9].O.[Cl-].[Na+].[NH2:15][C:16]1[CH:17]=[C:18]([C:33]([O:35][CH3:36])=[O:34])[C:19]2[CH2:20][N:21]([CH:26]([CH2:30][CH2:31][CH3:32])[CH2:27][CH2:28][CH3:29])[C:22](=[O:25])[C:23]=2[CH:24]=1>ClCCl>[CH3:7][S:8]([NH:15][C:16]1[CH:17]=[C:18]([C:33]([O:35][CH3:36])=[O:34])[C:19]2[CH2:20][N:21]([CH:26]([CH2:30][CH2:31][CH3:32])[CH2:27][CH2:28][CH3:29])[C:22](=[O:25])[C:23]=2[CH:24]=1)(=[O:10])=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
150 μL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
188 mg
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
saturated solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Four
Name
Quantity
500 mg
Type
reactant
Smiles
NC=1C=C(C=2CN(C(C2C1)=O)C(CCC)CCC)C(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
CUSTOM
Type
CUSTOM
Details
to return to a temperature in the vicinity of 25° C.
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
stirring for 1 h at a temperature in the vicinity of 25° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator under reduced pressure (5 kPa)
CUSTOM
Type
CUSTOM
Details
The residual yellow solid is triturated with 15 cm3 of hot diisopropyl ether
WAIT
Type
WAIT
Details
The mixture is left
CUSTOM
Type
CUSTOM
Details
to return to a temperature in the vicinity of 25° C
FILTRATION
Type
FILTRATION
Details
The residual solid is filtered
WASH
Type
WASH
Details
rinsed with 2×5 cm3 of diisopropyl ether

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CS(=O)(=O)NC=1C=C(C=2CN(C(C2C1)=O)C(CCC)CCC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 574 mg
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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